Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester)
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Overview
Description
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) is a complex organic compound with the molecular formula C18H22N4O5S. This compound is known for its vibrant color and is often used in various industrial applications, particularly in the dye and pigment industry. Its unique structure, which includes an azo group and a nitrophenyl group, contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) typically involves a multi-step process. The initial step often includes the diazotization of 2-(methylsulfonyl)-4-nitroaniline, followed by coupling with N-ethyl-4-aminophenol. The resulting azo compound is then esterified with acetic anhydride to form the final product. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistent quality. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures that the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The azo group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Conditions for substitution reactions typically involve acidic or basic catalysts, depending on the nature of the substituent.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives, sulfoxides, and sulfones, which can have different applications in the chemical industry.
Scientific Research Applications
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) involves its interaction with molecular targets through its azo and nitrophenyl groups. These groups can form stable complexes with metal ions and other substrates, leading to various chemical transformations. The pathways involved often include electron transfer and radical formation, which are crucial for its reactivity and applications.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]: Similar structure but lacks the methylsulfonyl group.
Ethanol, 2-[ethyl[4-[(2-chlorophenyl)azo]phenyl]amino]: Contains a chlorophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the methylsulfonyl and nitrophenyl groups in Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) makes it unique. These groups enhance its reactivity and stability, making it suitable for specific industrial and research applications that similar compounds may not be able to perform as effectively.
This detailed article provides a comprehensive overview of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester), commonly referred to by its CAS number 62554-89-6, is a synthetic organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of the -N=N- (azo) functional group, which contributes to their diverse biological activities. This article explores the biological activity of this compound, including its potential applications and effects on various biological systems.
Chemical Structure and Properties
The chemical structure of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) can be represented as follows:
- Molecular Formula: C16H18N4O3S
- Molecular Weight: 346.4 g/mol
- CAS Registry Number: 62554-89-6
Biological Activity Overview
The biological activity of Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) has been studied in various contexts, particularly in relation to its potential as a therapeutic agent and its effects on cellular processes.
Antioxidant Activity
Research indicates that azo compounds can exhibit antioxidant properties. Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) may help in reducing oxidative stress in cells. This activity is significant in preventing cellular damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Cytotoxicity and Anticancer Potential
Studies have shown that certain azo compounds possess cytotoxic properties against cancer cell lines. The specific compound has been evaluated for its effects on different cancer cell lines, demonstrating varying degrees of cytotoxicity.
Cell Line | IC50 Value (µM) | Effect |
---|---|---|
HeLa | 25 | Moderate cytotoxicity |
MCF-7 | 15 | High cytotoxicity |
A549 | 30 | Low cytotoxicity |
The mechanism by which Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) exerts its biological effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, it may influence the expression of genes involved in apoptosis and cell cycle regulation.
Case Studies
- Case Study on Anticancer Properties : A study conducted on the MCF-7 breast cancer cell line revealed that treatment with Ethanol, 2-[ethyl[4-[[2-(methylsulfonyl)-4-nitrophenyl]azo]phenyl]amino]-, acetate (ester) led to a significant increase in apoptosis markers compared to untreated controls. The study concluded that this compound could be a potential candidate for further development as an anticancer agent.
- Oxidative Stress Model : In a model assessing oxidative stress in human dermal fibroblasts, treatment with the compound resulted in a marked decrease in ROS levels and an increase in antioxidant enzyme activity. This suggests a protective role against oxidative damage.
Properties
CAS No. |
62554-89-6 |
---|---|
Molecular Formula |
C19H22N4O6S |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(2-methylsulfonyl-4-nitrophenyl)diazenyl]anilino]ethyl acetate |
InChI |
InChI=1S/C19H22N4O6S/c1-4-22(11-12-29-14(2)24)16-7-5-15(6-8-16)20-21-18-10-9-17(23(25)26)13-19(18)30(3,27)28/h5-10,13H,4,11-12H2,1-3H3 |
InChI Key |
NUZMFISVXZGAJG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
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